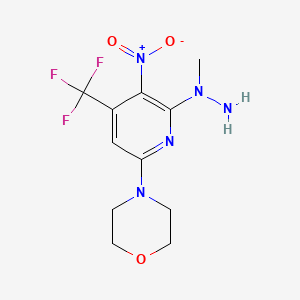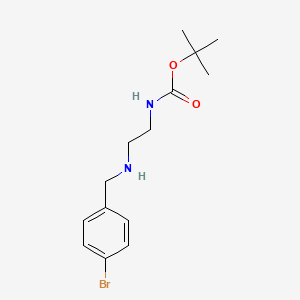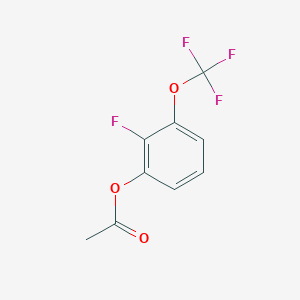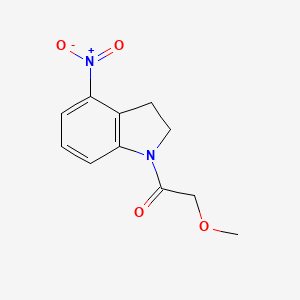
N-Methyl-N-(6-morpholin-4'-yl-3-nitro-4-(trifluoromethyl)pyridin-2-yl)hydrazine
Vue d'ensemble
Description
“N-Methyl-N-(6-morpholin-4’-yl-3-nitro-4-(trifluoromethyl)pyridin-2-yl)hydrazine” is a chemical compound with the CAS number 1053658-19-7 . Unfortunately, there is limited information available about this specific compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, density, molecular formula, and molecular weight, are not specified in the available resources .Applications De Recherche Scientifique
Ultrasonic Studies on Molecular Interaction Research involving the Mannich bases closely related to N-Methyl-N-(6-morpholin-4'-yl-3-nitro-4-(trifluoromethyl)pyridin-2-yl)hydrazine, including morpholin-4-yl and pyridin-3-yl derivatives, focused on their molecular interaction with DMSO using ultrasonic velocity, density, viscosity, and other parameters. This study provided insights into the strong interactions between the solvent (DMSO) and solutes, highlighting the compound's potential in studying molecular dynamics and interactions in solvents (Basha & Padusha, 2019).
Synthesis and Tuberculostatic Activity Investigations into derivatives of this compound, focusing on their synthesis and evaluation against Mycobacterium tuberculosis, have led to the development of compounds with potential tuberculostatic activity. These studies emphasize the compound's role in creating new therapeutic agents for tuberculosis, showcasing its significance in medicinal chemistry (Bogdanowicz et al., 2012).
Molecular Structure and Interaction Studies The compound's derivatives have been used to study superoxide scavenging and nuclease activity, illustrating the potential applications in understanding the biological activities of manganese complexes. This research underscores the compound's usefulness in exploring the molecular basis of antioxidant activities and DNA interactions, contributing to bioinorganic chemistry (Ghosh, Tyagi, & Kumar, 2010).
Synthesis of Antimicrobials Another study highlights the compound's utility in synthesizing potent antimicrobials, including arecoline derivatives. The research on synthesizing 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine demonstrates the chemical versatility and potential pharmaceutical applications of derivatives of this compound (Kumar, Sadashiva, & Rangappa, 2007).
Antibacterial Activity Research on N'-((2-chloro-6-methoxyquinolin-3-yl)methylidene)-substituted benzohydrazide, closely related to the compound , has demonstrated potential antibacterial properties. This indicates the compound's derivatives' utility in developing new antibacterial agents, highlighting its importance in the field of antimicrobial research (Shaikh, 2013).
Propriétés
IUPAC Name |
1-methyl-1-[6-morpholin-4-yl-3-nitro-4-(trifluoromethyl)pyridin-2-yl]hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N5O3/c1-17(15)10-9(19(20)21)7(11(12,13)14)6-8(16-10)18-2-4-22-5-3-18/h6H,2-5,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JANPVGVWWNAURJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C(=CC(=N1)N2CCOCC2)C(F)(F)F)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxylic acid](/img/structure/B1458320.png)

![4-(2-Chloro-6-((1-(cyclopropylmethyl)piperidin-4-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B1458322.png)
![4-[(Methylamino)methyl]oxan-4-ol hydrochloride](/img/structure/B1458323.png)

![{2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride](/img/structure/B1458329.png)
![4-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidine](/img/structure/B1458331.png)


![2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine](/img/structure/B1458336.png)

![(E)-But-2-enedioic acid;2-(1-methylpiperidin-4-ylidene)-4-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),5,10,12-pentaen-8-one](/img/structure/B1458340.png)
![(2-[1-(3-Methylbut-2-en-1-yl)-1,2,3,6-tetrahydropyridin-4-yl]ethyl)amine dihydrochloride](/img/structure/B1458341.png)

